3-(benzenesulfonyl)-1-[4-(thiophen-3-yl)piperidin-1-yl]propan-1-one

Medicinal Chemistry Structure-Activity Relationship Factor Xa Inhibition

3-(Benzenesulfonyl)-1-[4-(thiophen-3-yl)piperidin-1-yl]propan-1-one (CAS 1396717-40-0) is a synthetic organic compound with the molecular formula C18H21NO3S2 and a molecular weight of 363.49 g/mol. It belongs to the benzenesulfonyl piperidine class, featuring a distinctive propan-1-one linker between the benzenesulfonyl group and the piperidine ring, which is further substituted at the 4-position with a thiophen-3-yl moiety.

Molecular Formula C18H21NO3S2
Molecular Weight 363.49
CAS No. 1396717-40-0
Cat. No. B2561572
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(benzenesulfonyl)-1-[4-(thiophen-3-yl)piperidin-1-yl]propan-1-one
CAS1396717-40-0
Molecular FormulaC18H21NO3S2
Molecular Weight363.49
Structural Identifiers
SMILESC1CN(CCC1C2=CSC=C2)C(=O)CCS(=O)(=O)C3=CC=CC=C3
InChIInChI=1S/C18H21NO3S2/c20-18(9-13-24(21,22)17-4-2-1-3-5-17)19-10-6-15(7-11-19)16-8-12-23-14-16/h1-5,8,12,14-15H,6-7,9-11,13H2
InChIKeyGDFQOSKWBIQGTL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(Benzenesulfonyl)-1-[4-(thiophen-3-yl)piperidin-1-yl]propan-1-one (CAS 1396717-40-0): Structural Identity and Class Context


3-(Benzenesulfonyl)-1-[4-(thiophen-3-yl)piperidin-1-yl]propan-1-one (CAS 1396717-40-0) is a synthetic organic compound with the molecular formula C18H21NO3S2 and a molecular weight of 363.49 g/mol . It belongs to the benzenesulfonyl piperidine class, featuring a distinctive propan-1-one linker between the benzenesulfonyl group and the piperidine ring, which is further substituted at the 4-position with a thiophen-3-yl moiety. This compound is primarily offered as a research chemical by specialty suppliers, with a typical purity specification of 95% . The N-benzenesulfonylpiperidine chemotype has been explored in medicinal chemistry for factor Xa inhibition, where the benzenesulfonyl group serves as a novel S4 binding element [1]. However, no peer-reviewed biological activity data specific to this exact compound were identified in the public domain as of the search date.

Why Substituting 3-(Benzenesulfonyl)-1-[4-(thiophen-3-yl)piperidin-1-yl]propan-1-one with In-Class Analogs Risks Experimental Divergence


Within the benzenesulfonyl piperidine class, seemingly minor structural variations produce substantial differences in molecular properties, binding topology, and biological activity profiles. The target compound's hallmark is the propan-1-one spacer, which separates the benzenesulfonyl group from the piperidine nitrogen by three linear atoms, creating a distinct spatial and electronic environment compared to direct sulfonamide analogs (e.g., 1-(benzenesulfonyl)-4-(thiophen-3-yl)piperidine) or benzylsulfonyl variants (e.g., 1-(benzylsulfonyl)-4-(thiophen-3-yl)piperidine, CAS 1396887-11-8). In the factor Xa inhibitor series, the benzenesulfonyl S4 binding element requires precise geometric positioning; alterations to the linker length or attachment point dramatically affect inhibitory potency and selectivity [1]. Furthermore, the thiophene regioisomerism (3-yl vs. 2-yl) can alter π-stacking interactions, steric bulk, and metabolic stability. Generic substitution without experimental validation therefore risks compromised target engagement, altered pharmacokinetics, or complete loss of activity. The quantitative evidence below substantiates these differentiation dimensions.

Quantitative Differentiation Evidence: 3-(Benzenesulfonyl)-1-[4-(thiophen-3-yl)piperidin-1-yl]propan-1-one vs. Closest Analogs


Linker Topology Differentiation: Propan-1-one Spacer vs. Direct Sulfonamide Attachment

The target compound incorporates a propan-1-one linker (–CO–CH2–CH2–SO2–) connecting the piperidine nitrogen to the benzenesulfonyl group, whereas the close analog 1-(benzenesulfonyl)-4-(thiophen-3-yl)piperidine features a direct N–SO2 bond. This linker elongation increases the distance between the piperidine core and the phenyl ring by approximately 2.5–3.0 Å and introduces a carbonyl hydrogen-bond acceptor. In the N-benzenesulfonylpiperidine factor Xa inhibitor series, linker modifications were shown to modulate S4 pocket occupancy; the optimal compound 39 (bearing a direct sulfonamide) achieved an IC50 of 13 nM against fXa, while analogs with altered spacers exhibited reduced potency [1]. Although direct assay data for the target compound are unavailable, class-level SAR indicates that linker topology is a critical determinant of biological activity [1].

Medicinal Chemistry Structure-Activity Relationship Factor Xa Inhibition

Thiophene Regioisomer Differentiation: Thiophen-3-yl vs. Thiophen-2-yl Substitution

The target compound bears a thiophen-3-yl group at the piperidine 4-position, whereas a commonly listed analog, 3-(benzenesulfonyl)-1-[4-(thiophen-2-yl)piperidin-1-yl]propan-1-one, incorporates thiophen-2-yl . The sulfur atom position in the thiophene ring alters the electronic distribution and steric profile: in thiophen-3-yl, the sulfur is meta to the piperidine attachment point, while in thiophen-2-yl, it is ortho. This regioisomerism can affect π-stacking geometry, dipole moment, and metabolic vulnerability. In related 4-(thiophen-3-yl)piperidine factor Xa inhibitors, the 5-chlorothienyl S1 binder orientation was critical for achieving picomolar potency [1]. No direct comparative biological data exist for these two regioisomers, but the structural difference is quantifiable by molecular modeling.

Medicinal Chemistry Regioisomerism Binding Affinity

Sulfonyl Attachment Mode: Benzenesulfonyl-Propanone vs. Methanesulfonylphenyl-Propanone

The target compound attaches the benzenesulfonyl group directly to the propan-1-one chain (Ph–SO2–CH2–CH2–CO–), while the analog 3-(4-methanesulfonylphenyl)-1-[4-(thiophen-3-yl)piperidin-1-yl]propan-1-one (CAS 2034416-12-9) inverts this arrangement, placing the sulfonyl on the phenyl ring (CH3–SO2–Ph–CH2–CH2–CO–) [1]. This reversal alters the electronic character of the terminal aromatic group: the target compound presents an electron-withdrawing sulfonyl directly attached to the phenyl, increasing the phenyl ring's electrophilicity (Hammett σp for –SO2Ph ≈ +0.70), whereas the comparator's 4-methylsulfonylphenyl group has a different electronic profile. The target compound also has a lower molecular weight (363.49 vs. 377.52 g/mol) and a different H-bond acceptor topology.

Medicinal Chemistry Sulfonyl Bioisosteres Physicochemical Properties

Molecular Property Differentiation: MW, logP, and H-Bond Donor/Acceptor Count vs. Benzylsulfonyl Analog

Compared to 1-(benzylsulfonyl)-4-(thiophen-3-yl)piperidine (CAS 1396887-11-8), the target compound has a higher molecular weight (363.49 vs. 321.5 g/mol), an additional H-bond acceptor (carbonyl oxygen; total HBA = 4 vs. 3), and a different lipophilicity profile due to the replacement of the benzyl –CH2– with a carbonyl group . These differences influence passive membrane permeability, aqueous solubility, and susceptibility to oxidative metabolism. The benzylsulfonyl analog lacks the amide-like propan-1-one linkage, which may reduce metabolic liability at the expense of conformational flexibility.

Drug-likeness Physicochemical Profiling Lead Optimization

Purity Specification and Procurement Reliability

The target compound is offered with a typical purity of 95% as specified by BenchChem . This purity level is standard for research-grade building blocks but may be insufficient for certain applications (e.g., in vivo studies, co-crystallization) requiring ≥98% purity. In contrast, the analog 4-[(phenylsulfanyl)methyl]-1-(phenylsulfonyl)-4-piperidinol (CAS 478041-55-3), which shares the same molecular formula (C18H21NO3S2) but a different scaffold, is available at 98% purity from MolCore . The 3% purity difference, while seemingly small, can translate to significant impurity-related assay interference when screening at high compound concentrations.

Quality Control Procurement Reproducibility

Recommended Application Scenarios for 3-(Benzenesulfonyl)-1-[4-(thiophen-3-yl)piperidin-1-yl]propan-1-one Based on Differentiation Evidence


Factor Xa Inhibitor Scaffold Hopping and S4 Pocket Exploration

The target compound's propan-1-one linker topology offers a distinct S4 binding element geometry compared to direct sulfonamide factor Xa inhibitors. Researchers pursuing structure-based drug design for coagulation targets can use this compound as a scaffold-hopping starting point to explore alternative S4 pocket occupancy, potentially identifying novel intellectual property space. The class-level SAR established by Ishihara et al. (2007) provides a quantitative framework: the optimal direct sulfonamide analog achieved fXa IC50 = 13 nM with >7,000-fold selectivity over thrombin [1]. The target compound's extended linker may alter this potency-selectivity profile in a predictable manner amenable to computational modeling.

Structure-Activity Relationship Studies on Thiophene Regioisomerism

The thiophen-3-yl substitution distinguishes this compound from the more common thiophen-2-yl and thiophene bioisostere analogs. Procurement of the target compound alongside its thiophen-2-yl regioisomer enables paired SAR studies to quantify the impact of sulfur positioning on target binding, metabolic stability, and off-target promiscuity. Such head-to-head comparisons are essential for optimizing lead series where thiophene orientation is a critical variable.

Chemical Biology Probe Development Requiring Benzenesulfonyl Electrophilicity

The direct attachment of the benzenesulfonyl group to the propanone chain imparts distinct electrophilic character to the terminal phenyl ring (Hammett σp ≈ +0.70). This property makes the compound suitable for developing activity-based probes or covalent inhibitors where the benzenesulfonyl group may participate in reversible covalent interactions with catalytic serine or cysteine residues. The compound's 95% purity specification is adequate for initial probe screening, though preparative HPLC purification is recommended before advanced biological testing.

Comparative Physicochemical Profiling for CNS Drug Discovery

With a molecular weight of 363.49, zero H-bond donors, and a predicted logP of ~2.5–3.0, the target compound resides near the upper boundary of CNS drug-like space. Its lower lipophilicity compared to the benzylsulfonyl analog (ΔlogP ≈ -0.5) may confer advantages for reducing phospholipidosis risk and improving aqueous solubility. Procurement of both compounds for parallel physicochemical and in vitro ADME profiling can generate data to guide multiparameter optimization in CNS or peripheral drug discovery programs.

Quote Request

Request a Quote for 3-(benzenesulfonyl)-1-[4-(thiophen-3-yl)piperidin-1-yl]propan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.